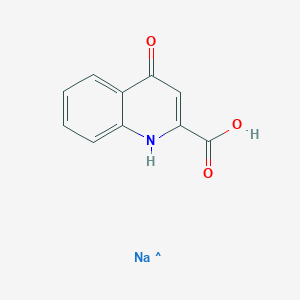
1,9,9,10,10-PENTAFLUORO-9,10-DIHYDROANTHRACENE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,9,9,10,10-PENTAFLUORO-9,10-DIHYDROANTHRACENE is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of five fluorine atoms and two hydrogen atoms at the 9 and 10 positions of the anthracene ring. The molecular formula is C14H7F5, and it has a molecular weight of 270.2 g/mol
Vorbereitungsmethoden
The synthesis of anthracene, 1,9,9,10,10-pentafluoro-9,10-dihydro- can be achieved through several synthetic routes. One common method involves the fluorination of 9,10-dihydroanthracene using a fluorinating agent such as elemental fluorine or a fluorine-containing compound under controlled conditions . The reaction typically requires a solvent like dichloromethane and is carried out at low temperatures to prevent over-fluorination and degradation of the product.
Analyse Chemischer Reaktionen
1,9,9,10,10-PENTAFLUORO-9,10-DIHYDROANTHRACENE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form anthraquinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound back to its parent anthracene form. Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide are often used.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields anthraquinone derivatives, while substitution reactions can produce a variety of fluorinated anthracene derivatives .
Wissenschaftliche Forschungsanwendungen
1,9,9,10,10-PENTAFLUORO-9,10-DIHYDROANTHRACENE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules. Its unique fluorine substitution pattern makes it valuable for studying the effects of fluorination on aromatic systems.
Biology: The compound’s fluorescence properties make it useful as a fluorescent probe in biological imaging and diagnostics.
Medicine: Research is ongoing into its potential use in drug development, particularly in designing fluorinated pharmaceuticals with improved bioavailability and metabolic stability.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its photophysical properties
Wirkmechanismus
The mechanism by which anthracene, 1,9,9,10,10-pentafluoro-9,10-dihydro- exerts its effects is primarily related to its electronic structureIn biological systems, the compound can interact with cellular components through its aromatic ring, potentially affecting cellular processes and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
1,9,9,10,10-PENTAFLUORO-9,10-DIHYDROANTHRACENE can be compared with other fluorinated anthracene derivatives, such as:
9,10-Difluoroanthracene: This compound has only two fluorine atoms, resulting in different electronic and photophysical properties.
9,10-Diphenylanthracene: Substitution with phenyl groups instead of fluorine alters the compound’s fluorescence and stability.
9,10-Dimethylanthracene: Methyl groups at the 9 and 10 positions provide different steric and electronic effects compared to fluorine atoms.
The uniqueness of anthracene, 1,9,9,10,10-pentafluoro-9,10-dihydro- lies in its specific fluorination pattern, which imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
53183-44-1 |
|---|---|
Molekularformel |
C14H7F5 |
Molekulargewicht |
270.2 g/mol |
IUPAC-Name |
1,9,9,10,10-pentafluoroanthracene |
InChI |
InChI=1S/C14H7F5/c15-11-7-3-6-10-12(11)14(18,19)9-5-2-1-4-8(9)13(10,16)17/h1-7H |
InChI-Schlüssel |
VQYDICQGIGYABX-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(C3=C(C2(F)F)C(=CC=C3)F)(F)F |
Kanonische SMILES |
C1=CC=C2C(=C1)C(C3=C(C2(F)F)C(=CC=C3)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-(Morpholine-4-carbonyl)-2-bicyclo[2.2.1]hept-5-enyl]-morpholin-4-ylmethanone](/img/structure/B1656460.png)








![2'-(3-methoxybenzoyl)-5'-methyl-1'-(thiophene-2-carbonyl)spiro[1H-indole-3,3'-2,3a-dihydro-1H-pyrrolo[1,2-a]quinoline]-2-one](/img/structure/B1656474.png)

![2-[5-(2,5-Dimethylphenyl)-3-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]-4-phenyl-1,3-thiazole;hydrobromide](/img/structure/B1656478.png)
![N-[1-(4-bromophenyl)-3-(4-methoxyanilino)-3-oxoprop-1-en-2-yl]-2-chlorobenzamide](/img/structure/B1656479.png)

